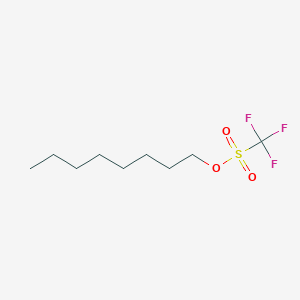

Octyl trifluoromethanesulfonate

Description

Significance of Trifluoromethanesulfonate (B1224126) Derivatives in Modern Organic Synthesis

Trifluoromethanesulfonates, or triflates, are widely recognized for their exceptional leaving group ability in various chemical transformations. The triflate group (CF₃SO₃⁻) is the conjugate base of triflic acid (CF₃SO₃H), a superacid, which accounts for its remarkable stability and reluctance to act as a nucleophile. wikipedia.orgyoutube.com This stability makes the triflate anion an excellent leaving group in nucleophilic substitution and elimination reactions. wikipedia.orgyoutube.com

The trifluoromethyl group's strong electron-withdrawing nature, coupled with resonance stabilization across the sulfonate group, renders the corresponding alkyl and aryl triflates highly reactive towards nucleophiles. wikipedia.org This reactivity has been harnessed in a multitude of synthetic applications, including the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the construction of complex organic molecules. ontosight.ai Consequently, triflate derivatives are indispensable reagents in modern organic chemistry.

Historical Trajectory of Triflate Reagents and Catalysts in Chemical Science

The exploration of triflate chemistry began with the work of Gramstad and Haszeldine in 1956, who reported the preparation of simple alkyl triflates. nih.gov The initial methods for synthesizing triflates often involved the reaction of an alcohol with a trifluoromethanesulfonating agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). ontosight.ai

The development of metal triflate catalysts marked a significant advancement in the field. researchgate.net These catalysts, particularly those of lanthanides and other metals, proved to be highly effective Lewis acids, demonstrating remarkable stability and catalytic activity in a wide range of organic reactions, including aldol (B89426) additions, Diels-Alder reactions, and Friedel-Crafts acylations. youtube.comsmolecule.comyoutube.com The use of metal triflates offered advantages over traditional Lewis acids, such as aluminum chloride, due to their tolerance to water and other protic solvents. youtube.com This expanded the scope of catalytic reactions and made them more practical for various applications.

Evolution of Octyl Trifluoromethanesulfonate as a Distinctive Chemical Entity in Synthetic Methodologies

Octyl trifluoromethanesulfonate distinguishes itself through the presence of the eight-carbon octyl chain. This alkyl group imparts specific physical and chemical properties to the molecule, influencing its solubility and reactivity. The hydrophobic octyl chain enhances solubility in nonpolar organic solvents, a crucial factor in many reaction systems.

The evolution of octyl trifluoromethanesulfonate as a reagent is closely tied to the broader advancements in triflate chemistry. As the understanding of triflate reactivity grew, so did the interest in tailoring the properties of triflate esters for specific synthetic purposes. The introduction of the octyl group provided a means to modulate the lipophilicity of the triflate, making it a valuable substrate in reactions where solubility in organic media is paramount. Its application has been particularly noted in the synthesis of ionic liquids and in reactions catalyzed by metal complexes where the octyl chain can influence the catalyst's microenvironment. vulcanchem.com

Interactive Data Table: Properties of Octyl Trifluoromethanesulfonate

| Property | Value |

| Molecular Formula | C₉H₁₇F₃O₃S |

| Molecular Weight | 262.29 g/mol |

| CAS Number | 71091-89-9 |

| Appearance | Colorless liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | 1.32 g/cm³ at 25°C vulcanchem.com |

Structure

3D Structure

Properties

CAS No. |

71091-89-9 |

|---|---|

Molecular Formula |

C9H17F3O3S |

Molecular Weight |

262.29 g/mol |

IUPAC Name |

octyl trifluoromethanesulfonate |

InChI |

InChI=1S/C9H17F3O3S/c1-2-3-4-5-6-7-8-15-16(13,14)9(10,11)12/h2-8H2,1H3 |

InChI Key |

APYUCYRDBYSFAB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOS(=O)(=O)C(F)(F)F |

Canonical SMILES |

CCCCCCCCOS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Routes for Octyl Trifluoromethanesulfonate

Direct Synthesis of Octyl Trifluoromethanesulfonate (B1224126)

The direct synthesis of octyl trifluoromethanesulfonate, commonly referred to as octyl triflate, is primarily achieved through the reaction of an octanol (B41247) precursor with a triflylating agent. The efficiency of these methods is highly dependent on the reaction conditions.

Condensation Reactions Utilizing Triflic Anhydride (B1165640) and Octanol

The most common and effective method for preparing octyl trifluoromethanesulfonate is the reaction of 1-octanol (B28484) with trifluoromethanesulfonic anhydride (Tf₂O). commonorganicchemistry.com This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the triflic acid byproduct formed during the reaction. commonorganicchemistry.com The reaction is generally carried out in an inert aprotic solvent, like dichloromethane (B109758) (DCM), at reduced temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction. commonorganicchemistry.com

This method is widely favored due to its high yields and the relatively mild conditions required. commonorganicchemistry.com

Approaches Involving Triflic Acid and Octanol Precursors

Octyl trifluoromethanesulfonate can also be synthesized by the direct esterification of 1-octanol with triflic acid (TfOH). chemscene.com Triflic acid is a superacid, making it a potent catalyst for esterification reactions. rsc.org

The reaction is represented as: C₈H₁₇OH + CF₃SO₃H ⇌ C₈H₁₇OSO₂CF₃ + H₂O

This reaction is an equilibrium process. To drive the reaction towards the product, it is necessary to remove the water that is formed, often by azeotropic distillation or the use of a dehydrating agent. While feasible, this method is generally less common than the triflic anhydride route for laboratory-scale synthesis due to the challenges associated with managing the equilibrium.

Table 1: Comparison of Synthetic Methods for Octyl Trifluoromethanesulfonate

| Feature | Method 1: Triflic Anhydride | Method 2: Triflic Acid |

| Triflylating Agent | Trifluoromethanesulfonic anhydride (Tf₂O) | Trifluoromethanesulfonic acid (TfOH) |

| Co-reagent | Non-nucleophilic base (e.g., pyridine) | None (or dehydrating agent) |

| Byproduct | Triflate salt of the base | Water |

| Conditions | Typically -10°C to room temperature | Elevated temperatures may be needed |

| Key Advantage | High yield, irreversible | Atom economical |

| Key Disadvantage | Anhydride is expensive and moisture-sensitive | Reversible equilibrium, water removal needed |

Importance of Anhydrous Reaction Conditions in Synthesis Optimization

Furthermore, the product itself, octyl trifluoromethanesulfonate, is susceptible to hydrolysis, particularly under acidic or basic conditions, which would revert it to octanol and triflic acid. wikipedia.org Therefore, to ensure maximum yield and product purity, the reaction must be conducted under anhydrous (water-free) conditions. organic-chemistry.org This involves using dried solvents and glassware and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering. organic-chemistry.org

Generation and Utilization of Related Alkyl Trifluoromethanesulfonates

While the direct triflation of alcohols is standard, alternative routes from different feedstocks have been explored for the synthesis of alkyl triflates, particularly for smaller alkyl groups.

Pathways for Alkyl Trifluoromethanesulfonate Formation from Carbonate Feedstocks

A notable pathway for the synthesis of simple alkyl triflates, such as methyl and ethyl triflate, involves the use of dialkyl carbonates as the alkyl source. mdpi.com For instance, methyl triflate can be generated from the reaction of triflic anhydride with dimethyl carbonate, a process catalyzed by trace amounts of triflic acid. mdpi.com Another approach involves reacting triflic acid directly with a dialkyl carbonate, like dimethyl or diethyl carbonate, to produce the corresponding alkyl triflate. mdpi.com This method is advantageous as it utilizes inexpensive and non-toxic carbonates as the starting material, with carbon dioxide as a byproduct. mdpi.com

The reaction of triflic acid with dimethyl carbonate is shown below: 2 CF₃SO₃H + (CH₃O)₂CO → 2 CH₃OSO₂CF₃ + H₂O + CO₂

This method provides a convenient route to volatile, short-chain alkyl triflates which can be purified by distillation. mdpi.com

Octyl Trifluoromethanesulfonate as a Versatile Synthetic Intermediate

The utility of octyl trifluoromethanesulfonate in organic synthesis stems from the fact that the trifluoromethanesulfonate (triflate) anion is an exceptionally good leaving group. wikipedia.org Its stability is derived from the strong electron-withdrawing effect of the trifluoromethyl group and resonance stabilization, which delocalizes the negative charge across the three oxygen atoms. wikipedia.org

This property makes octyl trifluoromethanesulfonate a potent octylating agent in nucleophilic substitution reactions (S_N2). wikipedia.org When reacted with a wide variety of nucleophiles, the octyl group is readily transferred, and the triflate anion departs.

Nu⁻ + C₈H₁₇OSO₂CF₃ → Nu-C₈H₁₇ + [CF₃SO₃]⁻ (where Nu⁻ represents a nucleophile)

This reactivity is exploited in the formation of carbon-carbon and carbon-heteroatom bonds. For example, it is used in cross-coupling reactions, such as Suzuki and Heck reactions, where an alkyl group is transferred to a carbon atom. wikipedia.org The high reactivity of alkyl triflates like the octyl derivative necessitates their storage in conditions free from nucleophiles, including water, to prevent decomposition. wikipedia.org

Application in the Alkylation of Organic Bases for Ionic Liquid Synthesis

Ionic liquids (ILs) are salts with melting points below 100°C, and their unique properties make them valuable as solvents and catalysts. A primary route to synthesizing ILs is the direct alkylation of organic bases. While methods using alkyl halides are common, the use of alkyl triflates like octyl trifluoromethanesulfonate offers a pathway to high-purity triflate-based ionic liquids. nih.gov

The synthesis involves the reaction of octyl trifluoromethanesulfonate with various organic bases, such as heterocyclic compounds (e.g., substituted imidazoles, pyridines), amines, or phosphines. nih.gov This direct alkylation is an atom-economical process that can often be performed under solvent-free conditions, yielding the desired ionic liquid in nearly quantitative amounts. nih.gov For example, the alkylation of a 1-substituted imidazole (B134444) with an octylating agent would produce a 1-octyl-3-substituted-imidazolium cation, paired with the triflate anion. The properties of the resulting ionic liquid, such as viscosity and thermal stability, are influenced by the structure of both the cation and the anion, including the length of the alkyl chains like the octyl group. researchgate.netacs.org

A key advantage of this method over traditional metathesis routes is the avoidance of halide impurities, which can be detrimental to the IL's performance in electrochemical and catalytic applications. nih.govgoogle.com

Table 1: Examples of Cations for Ionic Liquid Synthesis via Alkylation This table is illustrative and shows potential cations that can be formed using an octylating agent like octyl trifluoromethanesulfonate.

| Cation Class | Base Precursor Example | Resulting Cation Structure |

| Imidazolium (B1220033) | 1-Methylimidazole | 1-Octyl-3-methylimidazolium |

| Pyridinium (B92312) | Pyridine | N-Octylpyridinium |

| Phosphonium | Trihexylphosphine | Trihexyl(octyl)phosphonium |

| Triazolium | 1-Methyl-1,2,4-triazole | 1-Octyl-4-methyl-1,2,4-triazolium |

Strategic Coupling Reactions in Glycoside Synthesis

In carbohydrate chemistry, the formation of glycosidic bonds is a fundamental yet challenging task, requiring precise stereochemical control. Glycosyl triflates, often generated in situ, are highly reactive intermediates that facilitate these coupling reactions. nih.gov The strategy involves activating a glycosyl donor (a sugar with a leaving group at the anomeric carbon) to form a transient glycosyl triflate, which then reacts with a glycosyl acceptor (typically an alcohol) to form the glycosidic linkage.

While octyl trifluoromethanesulfonate itself is not typically the direct glycosylating agent, its underlying chemistry is central to these syntheses in two main ways:

Formation of Glycosyl Triflates: Trifluoromethanesulfonic anhydride or other triflating agents are used to convert a glycosyl hemiacetal or thioglycoside into a highly reactive glycosyl triflate intermediate. This intermediate can then be coupled with an alcohol, such as 1-octanol, to yield an octyl glycoside. nih.govacs.org

Use of Octyl Glycoside Donors: An octyl glycoside can itself act as a glycosyl donor. For instance, research has detailed the synthesis of complex oligosaccharides like Octyl 2,6-dideoxy-2,6-difluoro-α-d-mannopyranosyl-(1→6)-α-d-mannopyranoside. acs.org In such multi-step syntheses, the octyl group serves as a protecting group or a handle for purification, while triflate-mediated activation occurs at other positions to build the carbohydrate chain. acs.org

The use of silver trifluoromethanesulfonate has also been studied as an effective catalyst for glycosylation, promoting the reaction under mild, neutral conditions and helping to suppress side reactions. nih.gov This highlights the broad utility of triflate-containing reagents in achieving selective and high-yielding glycoside synthesis. nih.govresearchgate.net

Preparation of Macrocyclic and Substituted Aromatic Systems (e.g., Paracyclophane-1,9-dienes)

Octyl groups are often introduced into complex aromatic systems to enhance their solubility in organic solvents, a crucial property for both characterization and application in materials science. rsc.org The synthesis of n-octyl substituted [2.2]paracyclophane-1,9-dienes provides a clear example of this strategy. rsc.orgresearchgate.net These compounds are precursors to soluble poly(p-phenylenevinylene)s (PPVs), which have applications in electronics.

The synthesis does not use octyl trifluoromethanesulfonate directly to attach the octyl chain. Instead, the octyl groups are incorporated early in the synthetic sequence, starting from a material like 1,4-bis(bromomethyl)-2,5-bis(octyl)benzene. researchgate.net This precursor is used to construct a dithia[3.3]paracyclophane. rsc.orgresearchgate.net

The critical role of a triflate compound comes at a later stage. A benzyne-induced Stevens rearrangement is used to convert the dithia[3.3]paracyclophane into the desired [2.2]paracyclophane-1,9-diene. This rearrangement is efficiently achieved using 2-(trimethylsilyl)phenyl trifluoromethanesulfonate as an in situ benzyne (B1209423) source. rsc.orgelsevierpure.com This method gives significantly higher yields than traditional benzyne sources and allows for the multi-gram scale preparation of the n-octyl substituted macrocycle. rsc.orgresearchgate.net The octyl chains make the final paracyclophane product a processable oil. researchgate.net

Methodological Aspects of Production and Scalability

The production of octyl trifluoromethanesulfonate, from laboratory bench to industrial scale, involves specific methodological considerations related to reaction conditions, purification, and the challenges inherent in scaling up chemical processes.

Optimization of Laboratory-Scale Synthesis

The synthesis of alkyl trifluoromethanesulfonates is well-established but requires careful handling due to the reactivity of the reagents and the instability of the product.

Classical Method: The most common laboratory method involves the reaction of 1-octanol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, such as pyridine or 2,6-lutidine. google.com The base neutralizes the triflic acid byproduct. Optimization involves low-temperature conditions (e.g., -78°C to 0°C) to control the highly exothermic reaction and minimize side reactions. A significant drawback is the post-treatment, which often requires aqueous washing to remove the pyridinium salt byproduct, a process during which the reactive octyl triflate product can hydrolyze. google.com

Improved Method: A more recent, milder method involves the reaction of trifluoromethanesulfonic anhydride with an orthoester, such as triethyl orthoformate, to generate the triflate. google.com This approach can be adapted for octyl triflate synthesis. A key advantage is that the byproducts are low-boiling esters, which can be easily removed by distillation, avoiding a cumbersome and potentially product-degrading aqueous workup. google.com This method proceeds under very mild conditions and is suitable for producing unstable triflates. google.com

Table 2: Comparison of Laboratory Synthesis Methods for Alkyl Triflates

| Feature | Alcohol/Anhydride/Base Method | Orthoester/Anhydride Method |

| Primary Reagents | Alcohol, Triflic Anhydride, Pyridine | Orthoester, Triflic Anhydride |

| Reaction Conditions | Low temperature required (-78 to 0°C) | Mild conditions (can run at -40°C to RT) google.com |

| Byproducts | Pyridinium triflate salt | Low-boiling esters |

| Purification | Aqueous workup/extraction required google.com | Simple distillation often sufficient google.com |

| Key Advantage | Widely established | Avoids aqueous workup, high purity google.com |

| Key Disadvantage | Cumbersome purification, product loss google.com | Less commonly cited for specific long-chain alcohols |

Principles and Challenges in Scale-Up Production

Transitioning the synthesis of octyl trifluoromethanesulfonate from the laboratory to an industrial scale presents several significant challenges. worldpharmatoday.comijsat.org

Process Consistency and Control: Ensuring that the reaction remains consistent at a larger scale is paramount. Heat transfer becomes a major issue; the highly exothermic reaction of triflic anhydride requires efficient reactor cooling systems to prevent runaway reactions and maintain product quality. worldpharmatoday.com

Cost and Supply Chain: Trifluoromethanesulfonic anhydride is an expensive reagent. At scale, cost-effectiveness becomes a critical driver. worldpharmatoday.com A stable and reliable supply chain for high-purity raw materials must be established. pharmtech.com

Product Instability and Purification: Octyl triflate is sensitive to moisture and nucleophiles. youtube.com Large-scale purification cannot easily rely on standard aqueous extraction or silica (B1680970) gel chromatography. Advanced techniques like high-vacuum distillation would be necessary, adding complexity and cost to the process.

Safety and Handling: Triflic anhydride and triflic acid are highly corrosive and hazardous. Handling these materials at scale requires specialized equipment, stringent safety protocols, and trained personnel to manage risks.

Overcoming these challenges requires a Quality by Design (QbD) approach, where the process is thoroughly understood and critical parameters are monitored to ensure reproducibility and safety. worldpharmatoday.com

Custom Synthesis and Specialized Production Techniques

Given its reactive nature and specialized applications, octyl trifluoromethanesulfonate is often produced via custom synthesis by specialized chemical manufacturers. strem.com These companies offer the expertise and infrastructure to handle hazardous reagents and sensitive products.

For specialized production, continuous flow chemistry offers a compelling alternative to traditional batch processing. google.com

Enhanced Safety: In a flow reactor, only small quantities of the reactants are mixed at any given time, significantly mitigating the risks associated with the large-scale handling of highly exothermic reactions.

Precise Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher consistency and potentially better yields.

Integration and Purity: A flow process could potentially integrate the reaction and initial purification steps, for example, by directly feeding the reactor output into a distillation or liquid-liquid separation unit, minimizing handling of the unstable intermediate. A patent for triflate synthesis notes that the lack of solid byproducts in the orthoester method makes it suitable for continuous flow reactors. google.com

Such advanced manufacturing techniques are key to producing octyl trifluoromethanesulfonate efficiently and safely for its specialized applications. strem.com

Reactivity Profiles and Mechanistic Investigations of Octyl Trifluoromethanesulfonate Transformations

Nucleophilic Substitution Reactivity

Elucidation of SN2 Displacement Mechanisms by Various Nucleophiles

Octyl trifluoromethanesulfonate (B1224126), as a primary alkyl triflate, readily undergoes nucleophilic substitution reactions primarily through an SN2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a single concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the triflate leaving group departs. libretexts.orgyoutube.com The reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. libretexts.orgmasterorganicchemistry.com This trajectory is favored as it minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the substrate's lowest unoccupied molecular orbital (LUMO) of the carbon-leaving group bond. A key characteristic of the SN2 reaction is the inversion of stereochemistry at the carbon center, often referred to as Walden inversion. masterorganicchemistry.com

The rate of the SN2 reaction is second-order, meaning it is dependent on the concentrations of both the octyl trifluoromethanesulfonate and the nucleophile. youtube.compitt.eduyoutube.com The general reactivity order for substrates in SN2 reactions is methyl > primary > secondary, with tertiary substrates being generally unreactive due to steric hindrance. pitt.edulibretexts.org As a primary alkyl triflate, octyl trifluoromethanesulfonate is a highly suitable substrate for SN2 reactions.

The nature of the nucleophile significantly influences the reaction rate. Stronger nucleophiles lead to faster SN2 reactions. Nucleophilicity is influenced by factors such as charge, basicity, polarizability, and the solvent. Generally, anionic nucleophiles (e.g., I⁻, CN⁻) are stronger than their neutral counterparts (e.g., H₂O).

While the triflate anion itself is a very weak nucleophile, there are instances where it can act as a nucleophile, particularly in the absence of stronger nucleophiles or under specific reaction conditions. nih.gov However, in the context of typical SN2 reactions with octyl trifluoromethanesulfonate, the incoming species is a much stronger nucleophile, leading to the displacement of the triflate group. nih.gov The reaction of octyl trifluoromethanesulfonate with various nucleophiles, such as azides, has been studied to assess its reactivity. For instance, in a study comparing various leaving groups on a neopentyl skeleton, the triflate derivative exhibited the highest reaction rate with sodium azide, underscoring its high reactivity in SN2 displacements. acs.orgacs.org

Role of the Triflate Group as a High-Efficiency Leaving Group

The trifluoromethanesulfonate (triflate) group is an exceptionally effective leaving group, a key factor contributing to the high reactivity of octyl trifluoromethanesulfonate in nucleophilic substitution reactions. ontosight.aiwikipedia.orgpearson.com A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate. pearson.comsmartstartinstitute.com The exceptional stability of the triflate anion (CF₃SO₃⁻) is the primary reason for its excellent leaving group ability. wikipedia.org

The stability of the triflate anion is attributed to two main factors:

Resonance Stabilization: The negative charge on the triflate anion is delocalized over the three oxygen atoms through resonance. This spreading of the charge makes the anion more stable. wikipedia.org

Inductive Effect: The three highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, which is transmitted through the sulfur atom. This effect further delocalizes and stabilizes the negative charge on the oxygen atoms. ontosight.aiwikipedia.orgpearson.com

The triflate group is the conjugate base of trifluoromethanesulfonic acid (triflic acid), which is a superacid. wikipedia.org A fundamental principle in organic chemistry states that the weaker the base, the better the leaving group. smartstartinstitute.com Since triflic acid is an extremely strong acid, its conjugate base, the triflate anion, is exceptionally weak and therefore a superior leaving group. wikipedia.org

In comparison to other common leaving groups, the triflate anion is considered one of the best. smartstartinstitute.com Its leaving group ability surpasses that of other sulfonate esters like tosylate and mesylate, as well as halides such as iodide, bromide, and chloride. smartstartinstitute.com The high reactivity of alkyl triflates, including octyl trifluoromethanesulfonate, in SN2 reactions necessitates their storage in nucleophile-free conditions to prevent decomposition. wikipedia.orgreddit.com

The following table provides a qualitative comparison of the leaving group ability of the triflate group relative to other common leaving groups.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |

| Triflate (OTf) | Triflic Acid | ~ -14 | Excellent |

| Iodide (I) | Hydroiodic Acid | ~ -10 | Very Good |

| Bromide (Br) | Hydrobromic Acid | ~ -9 | Good |

| Tosylate (OTs) | p-Toluenesulfonic Acid | ~ -2.8 | Good |

| Chloride (Cl) | Hydrochloric Acid | ~ -7 | Moderate |

| Fluoride (B91410) (F) | Hydrofluoric Acid | ~ 3.2 | Poor |

Note: pKa values are approximate and can vary depending on the solvent.

Transition Metal-Mediated and Catalyzed Reactions

Participation in Cross-Coupling Reactions (e.g., Suzuki and Heck Protocols)

Octyl trifluoromethanesulfonate, as an alkyl triflate, can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. usda.gov Although aryl and vinyl triflates are more commonly employed in these reactions, alkyl triflates can also be effective substrates under appropriate conditions. wikipedia.orglibretexts.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. youtube.com While aryl and vinyl triflates are standard electrophiles in Suzuki reactions, the use of alkyl triflates like octyl trifluoromethanesulfonate is also possible, providing a pathway to form C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds. libretexts.orgyoutube.comnih.gov The reaction generally requires a palladium catalyst, a base, and a suitable ligand. youtube.comnih.gov The triflate group's excellent leaving group ability facilitates the initial oxidative addition step to the palladium(0) catalyst. nsf.gov Ligand-free conditions have also been developed for the Suzuki coupling of aryl triflates, highlighting the versatility of these substrates. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction that forms a substituted alkene by coupling an unsaturated halide or triflate with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, aryl and vinyl triflates are more common substrates. wikipedia.orgyoutube.com However, the use of alkyl derivatives is also an area of interest. The general mechanism involves the oxidative addition of the triflate to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. youtube.com The triflate group is a highly effective leaving group for this transformation. wikipedia.orgwikipedia.org

The participation of octyl trifluoromethanesulfonate in these reactions allows for the introduction of an octyl group into a variety of organic molecules, expanding its synthetic utility beyond simple nucleophilic substitution.

Oxidative Addition Processes to Organometallic Complexes (e.g., Palladium-BINAP Systems)

Oxidative addition is a fundamental step in many transition metal-catalyzed reactions, including cross-coupling. acs.orgberkeley.edu This process involves the insertion of a low-valent metal center into a covalent bond, leading to an increase in the oxidation state and coordination number of the metal. Octyl trifluoromethanesulfonate can undergo oxidative addition to organometallic complexes, particularly those of palladium. acs.orgberkeley.edu

In the context of palladium-catalyzed reactions, the oxidative addition of an alkyl triflate to a palladium(0) complex, often stabilized by ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is a key initiating step. acs.orgberkeley.edu The general process can be represented as:

Pd(0)L₂ + R-OTf → [R-Pd(II)(L)₂(OTf)]

Here, the palladium(0) complex, for example, Pd(BINAP)₂, reacts with the alkyl triflate (R-OTf) to form a palladium(II) species. The triflate anion can either remain coordinated to the palladium center or exist as a counter-ion in the resulting complex. acs.orgberkeley.edunih.gov The lability of the triflate ligand is a significant feature in these systems. nih.gov

The oxidative addition of aryl triflates to Pd(BINAP)₂ has been studied in detail, and these studies provide insights that can be extended to alkyl triflates. acs.orgberkeley.edu The reaction often proceeds through a dissociative mechanism where one of the phosphine (B1218219) ligands dissociates from the palladium center to create a more reactive, coordinatively unsaturated species that then undergoes oxidative addition. acs.orgberkeley.edu

Kinetic studies of the oxidative addition of electrophiles to palladium(0) complexes provide crucial information about the reaction mechanism. acs.orgberkeley.edunih.govacs.org For the oxidative addition of aryl triflates to Pd(BINAP)₂, kinetic analyses have revealed a complex dependence on the concentrations of the reactants and the ligand. acs.orgberkeley.edu

At low concentrations of the aryl triflate, the reaction rate is often found to be first-order in the palladium complex and first-order in the aryl triflate, but inverse first-order in the concentration of the free BINAP ligand. acs.orgberkeley.edu This inverse dependence on the ligand concentration supports a mechanism where the dissociation of a BINAP ligand from the Pd(BINAP)₂ complex is a key step prior to the oxidative addition. The rate-determining step under these conditions is the reaction of the resulting 14-electron species, Pd(BINAP), with the aryl triflate.

The proposed mechanism is as follows:

Ligand Dissociation (pre-equilibrium): Pd(BINAP)₂ ⇌ Pd(BINAP) + BINAP

Oxidative Addition (rate-determining): Pd(BINAP) + Ar-OTf → [(BINAP)Pd(Ar)(OTf)]

At high concentrations of the aryl triflate, the reaction can become zero-order with respect to the triflate concentration. acs.orgberkeley.edu In this scenario, the rate of the reaction is limited by the rate of dissociation of the BINAP ligand from the Pd(BINAP)₂ complex.

While these detailed kinetic studies have been performed on aryl triflates, the general principles are applicable to the oxidative addition of octyl trifluoromethanesulfonate. The electronic and steric properties of the octyl group compared to an aryl group would influence the rate of the oxidative addition step. Generally, oxidative addition of alkyl halides or triflates to palladium(0) is a feasible process, forming the basis for their participation in cross-coupling reactions. acs.org

The following table summarizes the kinetic observations for the oxidative addition of phenyl triflate to Pd(BINAP)₂.

| Reactant Concentration | Order in Pd(BINAP)₂ | Order in Phenyl Triflate | Order in BINAP | Rate-Determining Step |

| Low [PhOTf] | 1 | 1 | -1 | Oxidative addition to Pd(BINAP) |

| High [PhOTf] | 1 | 0 | -1 | Dissociation of BINAP from Pd(BINAP)₂ |

Data derived from studies on aryl triflates. acs.orgberkeley.edu

Influence of Ligand Concentration on Reaction Kinetics

In palladium-catalyzed reactions, such as cross-coupling, the concentration and nature of ligands play a critical role in the reaction kinetics. While specific studies focusing solely on octyl trifluoromethanesulfonate are not prevalent, the general principles observed for aryl and vinyl triflates can be extrapolated. For the oxidative addition of aryl triflates to a Pd(0) complex, the presence of certain ligands and their concentrations significantly affects the reaction rate. For instance, the addition of chloride ions, which can act as ligands, has been shown to accelerate the rate of oxidative addition. uwindsor.ca This acceleration is attributed to the formation of more reactive anionic palladium complexes, such as [Pd⁰(PPh₃)₂Cl]⁻. uwindsor.ca

Structural Characterization of Formed Cationic Aryl Palladium(II) Complexes

The oxidative addition of triflates, such as aryl or potentially alkyl triflates, to Pd(0) centers leads to the formation of cationic palladium(II) complexes. uwindsor.ca These species are key intermediates in many catalytic cycles. Their characterization under reaction conditions is essential for mechanistic understanding. Techniques like conductivity measurements provide strong evidence for the formation of these ionic complexes. uwindsor.ca

More detailed structural information is obtained through various spectroscopic and analytical methods. Mass spectrometry, particularly FAB and electrospray techniques, can identify the mass-to-charge ratio of the cationic [ArPd(L)₂]⁺ fragment, confirming its formation. uwindsor.ca ³¹P NMR spectroscopy is another powerful tool used to characterize these complexes in solution, providing insights into the electronic environment of the phosphorus ligands coordinated to the palladium center. uwindsor.ca

For more stable complexes, single-crystal X-ray diffraction provides definitive structural data. researchgate.net These studies reveal the coordination geometry around the Pd(II) center, which is typically a distorted square planar arrangement. researchgate.net They can also show stabilizing interactions, such as those between the palladium atom and parts of the ligand structure, which influence the complex's stability and reactivity. researchgate.net

| Technique | Information Gained | Example Application |

| Conductivity Measurements | Detection and kinetic analysis of ionic complex formation. uwindsor.ca | Monitoring the rate of oxidative addition of aryl triflates to Pd(0). uwindsor.ca |

| Mass Spectrometry (FAB, ESI) | Identification of cationic palladium species, e.g., [ArPd(L)₂]⁺. uwindsor.ca | Confirmation of the cationic complex structure in solution. uwindsor.ca |

| ³¹P NMR Spectroscopy | Characterization of the ligand environment around the palladium center. uwindsor.ca | Analysis of [ArPd(PPh₃)₂]⁺ complexes in DMF solution. uwindsor.ca |

| X-ray Diffraction | Precise determination of molecular structure and coordination geometry. researchgate.net | Revealing a distorted square planar geometry in cationic Pd(II) complexes. researchgate.net |

Catalytic Dehydration Reactions Facilitated by Transition Metal Centers

Transition metal triflates, such as those of iron (Fe(OTf)₃) and hafnium (Hf(OTf)₄), have been identified as highly efficient and robust catalysts for the dehydration of alcohols to form olefins. nih.govrsc.org These reactions proceed under solvent-free conditions and demonstrate the effective use of triflate-based catalysts in converting oxygen-rich substrates into valuable unsaturated hydrocarbons. nih.govrsc.org A notable application is the conversion of an over 2400-fold excess of 2-octanol (B43104) to octenes in high isolated yields, highlighting the catalyst's robustness. nih.govrsc.org The process is significant for its potential to upgrade biomass-derived compounds, such as monoterpene alcohols and sugar alcohols, into useful chemical building blocks. nih.govrsc.org

| Substrate | Catalyst | Product | Yield | Conditions |

| 2-Octanol | Fe(OTf)₃ / Hf(OTf)₄ | Octenes | High | Solvent-free |

| Octyl Acetate (B1210297) | Fe(OTf)₃ / Hf(OTf)₄ | Octenes | 29% (after 24h) | 180 °C |

Conversion of Oxygenated Substrates (Alcohols, Ethers, Esters) to Olefin Products

An efficient method utilizing transition metal triflates facilitates the conversion of various oxygenated compounds, including alcohols, ethers, and esters, into their corresponding olefins. nih.govrsc.org This approach is particularly relevant for transforming biomass-derived feedstocks into valuable products. nih.gov For instance, substrates like octyl acetate can be successfully converted to octenes, demonstrating the versatility of these catalysts. nih.gov The reaction proceeds through the cleavage of C-O bonds, driven by the catalytic action of the metal triflate under solvent-free conditions. nih.govrsc.org

Mechanistic Understanding of C-O Bond Cleavage Events

The conversion of oxygenated substrates to olefins via metal triflate catalysis fundamentally relies on the cleavage of carbon-oxygen (C-O) bonds. nih.govrsc.org The proposed mechanism for alcohol dehydration involves the formation of a carbocation intermediate. nih.gov In the case of 2-octanol dehydration, the formation of various octene isomers suggests that once the initial carbocation is formed, it can undergo rearrangements, such as charge migration, before the final elimination step that produces the alkene. nih.gov This carbocation pathway is consistent with observations that the addition of water to the reaction mixture can suppress side reactions like oligomerization by solvating the catalyst and limiting its interaction with the newly formed alkenes. nih.gov In other systems, C-O bond cleavage can be influenced by factors such as ring strain in cyclic ethers or the specific nature of the catalyst and substrate. mdpi.com

Impact of Metal Oxophilicity and Lewis Acidity on Catalytic Activity

The catalytic activity in these transformations is directly determined by the properties of the transition metal center, specifically its oxophilicity and Lewis acidity. nih.govrsc.org Metal triflates are effective due to their strong Lewis acidic character. researchgate.net A highly Lewis acidic metal center can coordinate strongly to the oxygen atom of the substrate (alcohol, ether, or ester), weakening the C-O bond and facilitating its cleavage. nih.gov The oxophilicity, or the affinity of the metal for oxygen, also plays a crucial role. A more oxophilic metal will more readily interact with the oxygen-containing functional group, promoting the initial step of the catalytic cycle. nih.govrsc.org The strength of the Lewis acid has been shown to correlate with reaction rates in related oxygen-atom transfer reactions. nih.gov

Stereochemical and Regiochemical Outcomes Influenced by Substrate Functionality

The structure of the substrate and the position of the oxygen-containing functionality significantly influence the distribution of olefin isomers formed. nih.govrsc.org During the dehydration of 2-octanol, for example, a mixture of octene isomers is produced. The formation of these different isomers is attributed to the migration of the positive charge within the carbocation intermediate that forms after the C-O bond is cleaved. nih.gov Studies on the isomerization of 1-octene (B94956) in the presence of the Hf(OTf)₄ catalyst confirmed that isomer formation occurs through this carbocation migration rather than subsequent alkene hydration and dehydration steps. nih.gov This indicates that the initial structure of the alcohol directly dictates the initial carbocation, but subsequent rearrangements determine the final regiochemical outcome of the olefin products. nih.gov

Electrophilic Activation and Associated Reactivity

The Role of the Triflate Group in Enhancing Electrophilic Character

The trifluoromethanesulfonate (triflate or OTf) group is a derivative of triflic acid, a superacid, making it an exceptionally good leaving group in nucleophilic substitution reactions. wikipedia.orgyoutube.com Its potent electron-withdrawing nature significantly enhances the electrophilic character of the carbon atom to which it is attached. This increased reactivity makes octyl trifluoromethanesulfonate susceptible to attack by a wide range of nucleophiles. ontosight.ai

The stability of the resulting triflate anion is a key factor in its effectiveness as a leaving group. This stability arises from two primary factors:

Resonance Stabilization : The negative charge is delocalized across the three oxygen atoms and the sulfur atom. youtube.com

Inductive Effect : The three fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect through the sulfur atom, further stabilizing the negative charge. wikipedia.orgpearson.com

This inherent stability means that the triflate anion is a very weak base, and consequently, its conjugate acid (triflic acid) is extremely strong. The combination of these electronic effects makes the C-O bond in octyl trifluoromethanesulfonate highly polarized and prone to cleavage, rendering the octyl group highly electrophilic and ready to react with nucleophiles.

Studies on Intermolecular and Intramolecular Interactions Governing Chemical Transformations

The chemical transformations of octyl trifluoromethanesulfonate are governed by a complex interplay of intermolecular and intramolecular interactions. Research has shown that even seemingly non-coordinating solvents can influence reaction pathways. For instance, in the reaction of propyl iodide with silver triflate, the solvent was found to affect the degree of rearrangement, suggesting that solvation of the silver ion can alter its electrophilicity and the nucleophilicity of the triflate anion. nih.gov

Recent studies have highlighted previously unrecognized attractive interactions between fluorine-containing motifs, like the triflate group, and heteroatoms such as oxygen and nitrogen. nih.gov It has been observed that in certain molecular conformations, an attractive interaction can exist between the trifluoromethyl group and a ring oxygen, which is counterintuitive to expected electrostatic repulsions. nih.gov This suggests that the lone pairs on the fluorine atoms can act as electron donors, leading to charge transfer and complex formation. nih.gov Such interactions can play a significant role in the binding of molecules and influence the course of chemical reactions.

In the context of ionic liquids, where octyl trifluoromethanesulfonate derivatives are utilized, intermolecular forces are crucial. In binary mixtures of ethylimidazolium triflate and ethylene (B1197577) glycol, a complex hydrogen-bonded network is formed involving the cation, the ethylene glycol, and the triflate anion. researchgate.net These interactions directly impact the physical properties and reactivity of the system. researchgate.net

Comparative Reactivity Studies with Other Trifluoromethanesulfonate Reagents

Comparative studies are essential for understanding the unique reactivity of octyl trifluoromethanesulfonate. For instance, the acetolysis of ethyl trifluoromethanesulfonate is approximately 30,000 times faster than that of ethyl tosylate, highlighting the superior leaving group ability of the triflate group. researchgate.net This enhanced reactivity is attributed to the greater stabilization of the triflate anion compared to the tosylate anion. pearson.com

The reactivity of triflate reagents can also be compared based on the electrophile they are attached to. For example, while alkyl triflates are highly reactive towards SN2 reactions, other triflate-containing reagents exhibit different reactivity profiles. wikipedia.org A study comparing a novel trifluoromethylating reagent, [(bpy)Cu(O₂CCF₂SO₂F)₂], with a previously established one, Cu(O₂CCF₂SO₂F)₂, demonstrated that the new reagent exhibited superior reactivity and yield in the trifluoromethylation of various halogenated hydrocarbons. nih.gov

Furthermore, the choice of the triflating agent itself can influence the outcome of a reaction. Triflic anhydride (B1165640) is a powerful reagent for introducing the triflyl group and is known to convert ketones to enol triflates and phenols to triflic esters. wikipedia.org The reactivity of such reagents underscores the versatility of the triflate group in organic synthesis.

| Reagent | Substrate | Reaction Type | Relative Reactivity/Yield | Reference |

| Ethyl trifluoromethanesulfonate | Acetic Acid | Acetolysis | ~30,000 times faster than ethyl tosylate | researchgate.net |

| [(bpy)Cu(O₂CCF₂SO₂F)₂] | Halogenated Hydrocarbons | Trifluoromethylation | Superior reactivity and yield compared to Cu(O₂CCF₂SO₂F)₂ | nih.gov |

| Triflic Anhydride | Ketones/Phenols | Triflation | Highly reactive | wikipedia.org |

General Mechanistic Studies of Reactions Involving Octyl Trifluoromethanesulfonate

Due to the high reactivity of alkyl triflates like octyl trifluoromethanesulfonate, mechanistic studies often focus on the nature of the transition state and the influence of reaction conditions. The solvolysis of ethyl trifluoromethanesulfonate in various alcohols and their mixtures with benzene (B151609) or acetone (B3395972) has been investigated to probe the reaction mechanism. The kinetic data, including activation parameters (ΔH≠ and ΔS≠), suggest that the alcoholysis of the ester predominantly follows an SN2-type mechanism. researchgate.net This implies that the transition state is less polar than the ground state.

Further evidence for the SN2 character of reactions involving alkyl triflates comes from studies on isotope effects. The acetolysis and formolysis of ethyl triflate show little evidence of carbocation formation, indicating a high degree of nucleophilic solvent participation. researchgate.net

In more complex systems, the mechanism can involve multiple steps. For instance, in glycosylation reactions using thioglycosides, a combination of reagents including iron(III) triflate can be used for activation. mdpi.com The proposed mechanism involves the cooperative action of the reagents to facilitate the departure of the thioglycoside and subsequent attack by the acceptor alcohol.

Recent advancements in photoredox catalysis have opened up new mechanistic pathways. For example, a photoredox-catalyzed radical addition/SO₂ incorporation/polar cyclization cascade has been developed to synthesize multifluoromethylated γ-sultines. researchgate.net While not directly involving octyl trifluoromethanesulfonate, these studies on related sulfur-containing compounds provide insights into the potential for novel, mechanistically complex transformations.

| Study Type | Reagent System | Key Mechanistic Finding | Reference |

| Solvolysis Kinetics | Ethyl trifluoromethanesulfonate in alcohols | Predominantly SN2-type mechanism | researchgate.net |

| Isotope Effects | Ethyl trifluoromethanesulfonate in acetic and formic acid | Little carbocation character, significant nucleophilic solvent participation | researchgate.net |

| Cooperative Catalysis | Thioglycosides with I₂ and Fe(OTf)₃ | Cooperative activation for glycosylation | mdpi.com |

Versatility as a Reagent for Diverse Organic Compound Construction

The primary role of octyl trifluoromethanesulfonate in organic synthesis is as a potent octylating agent. The triflate anion (OTf) is an excellent leaving group due to the resonance stabilization of its negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group. This inherent stability facilitates its departure during nucleophilic substitution reactions, making alkyl triflates like the octyl variant significantly more reactive than corresponding alkyl halides or tosylates. researchgate.netwikimedia.org

This heightened reactivity allows for the efficient formation of new bonds even with weak nucleophiles under mild conditions. The compound serves as a powerful electrophile, readily transferring its octyl group to a wide array of nucleophilic substrates. This reactivity is fundamental to the construction of diverse molecular frameworks, enabling the introduction of an eight-carbon chain into various target structures. wiley-vch.de For instance, its reaction with alcohols or phenoxides yields ethers, while reactions with amines provide secondary or tertiary amines, and reactions with thiolates produce thioethers.

Roles as a Catalyst and Catalyst Precursor in Organic Transformations

While octyl trifluoromethanesulfonate is not typically a catalyst in its own right, it serves as a critical precursor for generating catalytically active species. Its high reactivity is harnessed to synthesize more complex molecules that then perform catalytic roles. researchgate.netnih.gov

Facilitation of Lewis Acid Catalyzed Processes (e.g., Water-Tolerant Trifloaluminate Systems)

A significant application of octyl trifluoromethanesulfonate is in the synthesis of precursors for advanced Lewis acid systems, such as trifloaluminate ionic liquids. These ionic liquids are known for their utility as water-tolerant Lewis acid catalysts in reactions like cycloadditions. The synthesis of these catalysts often begins with the preparation of 1-alkyl-3-methylimidazolium triflates. Octyl trifluoromethanesulfonate is an ideal reagent for this, reacting with substituted imidazoles to produce 1-octyl-imidazolium triflate derivatives. rsc.org These resulting ionic liquid precursors can then be combined with aluminum triflate to generate the desired trifloaluminate catalytic systems. rsc.org

Table 1: Synthesis of an Imidazolium (B1220033) Triflate Precursor using Octyl Trifluoromethanesulfonate

| Reactant | Reagent | Product | Application of Product |

|---|

This table illustrates the role of octyl trifluoromethanesulfonate in preparing precursors for advanced catalytic systems.

Substrate Activation in Friedel-Crafts Acylation and Alkylation Reactions

In the realm of Friedel-Crafts reactions, traditional Lewis acids like aluminum chloride often fail with substrates containing basic functional groups such as amines and phenols. Alkyl triflates provide a powerful alternative for Friedel-Crafts alkylation. stackexchange.com Octyl trifluoromethanesulfonate can function as a highly potent electrophile, capable of alkylating aromatic rings without the need for a strong Lewis acid catalyst. escholarship.org Its exceptional leaving group ability means it can generate a highly electrophilic octyl species (or a transition state with significant carbocationic character) that readily reacts with electron-rich arenes. This bypasses the limitations of conventional Friedel-Crafts chemistry and enables the direct C-H alkylation of sensitive aromatic compounds. escholarship.orgulb.ac.be

Catalytic Contributions to Cycloaddition and Other Complex Rearrangements

Alkyl triflates like octyl trifluoromethanesulfonate can initiate powerful chemical transformations that lead to complex molecular architectures. By alkylating a heteroatom within a molecule, they can generate a cationic intermediate that subsequently undergoes cycloaddition or rearrangement. researchgate.netwikimedia.org For example, alkyl triflates can react with nitriles or isothiocyanates to form electrophilic intermediates that are then trapped by alkynes to construct heterocyclic rings. researchgate.net While direct catalysis by octyl trifluoromethanesulfonate is not the mechanism, its role as an initiator is crucial.

Furthermore, the triflate anion itself can participate as a nucleophile in certain catalytic cycles. In some silyl (B83357) triflate-catalyzed cycloadditions, the triflate anion has been shown to be involved in the reaction mechanism, opening an epoxide ring to facilitate the formation of the cycloadduct. nih.gov This demonstrates the multifaceted role that species derived from octyl trifluoromethanesulfonate can play in complex transformations.

Strategic Implementations in Specific Synthetic Targets

The predictable and high reactivity of octyl trifluoromethanesulfonate makes it a strategic choice for introducing an octyl moiety in multi-step syntheses, particularly where mild conditions are required or when dealing with unreactive nucleophiles.

Directed Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of organic synthesis, and octyl trifluoromethanesulfonate is a premier reagent for this purpose due to its powerful electrophilicity. researchgate.net

Formation of Carbon-Heteroatom Bonds: Octyl trifluoromethanesulfonate reacts efficiently with a wide range of heteroatom nucleophiles. This includes the O-alkylation of alcohols and C-alkylation of phenols, N-alkylation of amines and amides, and S-alkylation of thiols. researchgate.netwiley-vch.de A notable example is its use in carbohydrate chemistry, where it can be coupled with sodium salts of complex sugar molecules to form glycosides, attaching the octyl chain via an oxygen atom. researchgate.net

Formation of Carbon-Carbon Bonds: For the formation of C-C bonds, octyl trifluoromethanesulfonate can be reacted with various carbon-based nucleophiles. These include organometallic reagents (like organolithium or Grignard reagents) and enolates. unl.educore.ac.uk The hardness of the triflate electrophile can influence the site of alkylation in ambident nucleophiles like enolates, sometimes favoring O-alkylation over C-alkylation. wiley-vch.de However, its high reactivity makes it valuable for creating C-C bonds where less reactive electrophiles like alkyl iodides might fail. nih.gov

Table 2: Representative Bond-Forming Reactions with Octyl Trifluoromethanesulfonate

| Nucleophile Type | Example Nucleophile | Bond Formed | Product Class |

|---|---|---|---|

| Oxygen | 2-Octanol | C-O | Ether |

| Oxygen | Sodium salt of a rhamnopyranose | C-O | Glycoside |

| Nitrogen | Imidazole (B134444) derivative | C-N | Imidazolium salt |

| Carbon | Organolithium reagent | C-C | Alkane |

This table summarizes the versatility of octyl trifluoromethanesulfonate in forming bonds with different types of nucleophiles.

Synthesis of Bioactive and Complex Nitrogen-Containing Molecules (e.g., N-octylaniline derivatives)

The synthesis of N-alkylated aromatic amines is a fundamental transformation in organic chemistry, with the resulting products serving as crucial intermediates in the preparation of pharmaceuticals, agrochemicals, and materials. Octyl trifluoromethanesulfonate serves as a potent octylating agent in these reactions. For instance, in the synthesis of N-octylaniline derivatives, the triflate group of octyl trifluoromethanesulfonate acts as an excellent leaving group, facilitating the nucleophilic attack by the nitrogen atom of aniline (B41778) or its derivatives. This reaction typically proceeds under mild conditions with high efficiency, affording the desired N-octylated products. The ability to introduce an octyl group onto an aromatic amine core is significant for modifying the lipophilicity and, consequently, the biological activity of the parent molecule.

A representative reaction involves the treatment of aniline with octyl trifluoromethanesulfonate in the presence of a non-nucleophilic base to neutralize the triflic acid byproduct. The choice of solvent and reaction temperature can be optimized to maximize the yield and minimize side reactions. This methodology provides a direct and reliable route to a variety of N-octylaniline derivatives, which are valuable precursors for more complex molecular targets.

Advanced Functionalization of Chemically Intricate Molecules

The late-stage functionalization of complex molecules, such as natural products or drug candidates, is a powerful strategy for rapidly generating analogues with potentially improved properties. nih.gov Octyl trifluoromethanesulfonate can be employed in such strategies to introduce an octyl group into a molecule at a late stage of the synthesis. This is particularly useful when the introduction of an octyl chain at an earlier stage might interfere with other planned chemical transformations.

The high reactivity of octyl trifluoromethanesulfonate allows for the alkylation of a wide range of nucleophiles, including alcohols, phenols, and carbanions, within a complex molecular framework. The mild reaction conditions often required for triflate chemistry are advantageous for preserving sensitive functional groups present in the substrate. This approach enables the exploration of structure-activity relationships by systematically modifying a lead compound with an octyl moiety, a common substructure in bioactive molecules that can enhance membrane permeability and target engagement.

Enabling Fluorination and Trifluoromethoxylation Chemistries via Related Reagents

While octyl trifluoromethanesulfonate itself is not a direct fluorinating or trifluoromethoxylating agent, the underlying triflate chemistry is intrinsically linked to the development of reagents for these important transformations. The trifluoromethanesulfonyl group (CF3SO2-), the core of the triflate functionality, is a key component in various reagents used for introducing fluorine, trifluoromethyl (CF3), and trifluoromethoxy (OCF3) groups into organic molecules. beilstein-journals.orgnih.govsioc.ac.cn

For instance, the development of electrophilic trifluoromethylating reagents often involves the use of triflic anhydride (Tf2O) or related triflate-containing precursors. beilstein-journals.org Similarly, reagents for trifluoromethoxylation can be generated from triflate-derived starting materials. mdpi.com The understanding of the reactivity and stability of triflate esters like octyl trifluoromethanesulfonate has contributed to the rational design of these specialized fluorinating and trifluoromethoxylating reagents, which are now indispensable tools in medicinal and agricultural chemistry. nih.govmdpi.com The trifluoromethyl group, in particular, is a highly sought-after substituent due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. beilstein-journals.org

| Reagent Family | Related Transformation | Significance |

| Triflate Esters | Alkylation | Introduction of alkyl chains to modify molecular properties. |

| Triflic Anhydride Derivatives | Electrophilic Trifluoromethylation | Incorporation of the CF3 group to enhance bioactivity. |

| Triflate-derived Reagents | Nucleophilic Trifluoromethoxylation | Introduction of the OCF3 group for improved metabolic stability. |

Development of Novel Synthetic Methodologies

The unique properties of triflates, including their exceptional leaving group ability, have spurred the development of new and innovative synthetic methods.

Utility in Self-Assembly Condensation Processes

Recent research has explored the role of molecular interactions in guiding the self-assembly and condensation of macromolecules. rsc.orgaps.org While not directly a primary driver, the principles of reactivity and intermolecular forces inherent in reactions involving compounds like octyl trifluoromethanesulfonate can inform the design of systems where specific chemical reactions trigger or influence self-assembly processes. The formation of ionic byproducts, such as triflate anions, can alter the solution environment and promote the condensation of charged polymers or aggregates. rsc.org This area of research connects covalent bond-forming reactions with the non-covalent interactions that govern supramolecular chemistry.

Activation of Quinone Methides for Conjugate Addition Reactions

Quinone methides (QMs) are versatile intermediates in organic synthesis, known for their reactivity in Michael addition reactions. nih.gov The activation of QMs is crucial for controlling their reactivity and achieving selective transformations. Triflic anhydride (Tf2O), a related and more reactive triflating agent than octyl trifluoromethanesulfonate, has been shown to activate p-quinone methides towards conjugate addition reactions. nih.gov This activation proceeds through the formation of a highly electrophilic intermediate, which then readily undergoes attack by a nucleophile. nih.govrsc.orgnih.gov While octyl trifluoromethanesulfonate itself might not be the typical reagent for this purpose due to its lower reactivity compared to Tf2O, the principle of using a potent electrophilic activator derived from triflic acid is a key concept in this area of methodology development.

| Activating Agent | Substrate | Reaction Type | Product |

| Trifluoromethanesulfonic Anhydride (Tf2O) | p-Quinone Methides | 1,6-Michael Addition | Carboxylic Acids |

| Trifluoromethanesulfonic Anhydride (Tf2O) | Pyridine-derived p-Quinone Methides | Conjugate Addition | δ and γ Lactones |

Participation in Electrochemical Reductive Coupling Strategies (e.g., via alkyl bistriflimides)

A significant advancement in synthetic methodology involves the electrochemical reductive coupling of alkyl electrophiles. nih.govkaist.ac.krnih.govrsc.org In this context, alkyl bistriflimides, which are conceptually related to alkyl triflates, have emerged as highly effective coupling partners. nih.govkaist.ac.krnih.govresearchgate.net These reagents are prepared from alkyl amines and serve as precursors to alkyl radicals under electrochemical conditions. nih.gov The subsequent coupling of these radicals with other electrophiles, such as aryl or alkyl halides, allows for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. nih.govnih.govresearchgate.net This nickel-electrocatalytic deaminative cross-coupling platform offers a powerful and versatile method for constructing complex carbon skeletons under mild conditions. nih.govnih.govresearchgate.net The success of this strategy highlights the value of the triflimide group, a close relative of the triflate group, as an excellent leaving group in radical-based transformations.

| Coupling Partners | Catalysis | Bond Formed |

| Alkyl Bistriflimides and Alkyl Halides | Nickel-Electrocatalysis | C(sp³)–C(sp³) |

| Alkyl Bistriflimides and Aryl Halides | Nickel-Electrocatalysis | C(sp³)–C(sp²) |

| Alkyl Bistriflimides and Alkenyl Halides | Nickel-Electrocatalysis | C(sp³)–C(sp²) |

Future Research Directions and Potential Innovations

Future research on octyl trifluoromethanesulfonate (B1224126) is likely to focus on several key areas. The development of more sustainable and efficient synthetic methods for its preparation remains a topic of interest. Exploring its application in novel catalytic systems, particularly in the realm of green chemistry, could lead to more environmentally friendly synthetic processes.

Furthermore, investigating the role of the octyl group in directing the outcome of reactions and its influence on the properties of resulting materials could open up new avenues for its use. The design of novel reagents and catalysts based on the octyl trifluoromethanesulfonate scaffold also presents exciting possibilities for future innovations in organic synthesis.

Integration of Octyl Trifluoromethanesulfonate in Advanced Materials and Ionic Liquid Systems

Octyl Trifluoromethanesulfonate-Derived Ionic Liquids

Ionic liquids derived from octyl trifluoromethanesulfonate (B1224126) are characterized by the incorporation of an eight-carbon alkyl chain, which significantly influences their bulk and interfacial properties. The combination of a long, nonpolar alkyl chain with a weakly coordinating triflate anion results in a distinct class of ILs with a balance of hydrophobicity and ionic character.

The physical properties of [omim][TfO] are a direct consequence of its molecular structure. The long octyl chain enhances its nonpolar character, distinguishing it from short-chain analogues.

Physicochemical Properties of [omim][TfO]

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₃F₃N₂O₃S |

| Molecular Weight | 344.40 g/mol |

| Physical Form | Colorless to Yellow Liquid or Semi-Solid |

| CAS Number | 403842-84-2 |

Data sourced from PubChem and Sigma-Aldrich. nih.govsigmaaldrich.com

The functionality of ionic liquids like [omim][TfO] arises from a delicate balance between the hydrophobicity of the octyl chain and the electrochemical properties of the triflate anion.

The presence of the long octyl chain induces significant hydrophobicity. researchgate.nethw.ac.uk As the alkyl chain length on the imidazolium (B1220033) cation increases from butyl to octyl, the hydrophobicity of the ionic liquid increases. researchgate.net This increased hydrophobicity is a driving force for mass transfer in extraction processes and influences the formation of nonpolar nanodomains within the liquid's structure. hw.ac.uknih.gov These segregated domains can create unique solvation environments, allowing the IL to dissolve both polar and nonpolar species. nih.govresearchgate.net However, this aggregation of hydrophobic chains also leads to increased viscosity and can reduce ionic conductivity compared to shorter-chain ILs. researchgate.netnih.gov

Fundamental Studies of Physicochemical Phenomena in Triflate-Based Ionic Liquids

The unique properties of triflate-based ionic liquids have prompted extensive fundamental research into their behavior at molecular and macroscopic levels. These studies are crucial for designing new materials and optimizing processes.

The solvation environment within triflate-based ionic liquids is highly heterogeneous due to nanostructuring, where the polar and nonpolar parts of the ions segregate into distinct domains. researchgate.net The long alkyl chains of cations like [omim]⁺ form nonpolar aggregates, while the charged imidazolium rings and triflate anions form a continuous polar network. nih.gov This structure allows for the differential solvation of various solutes. Nonpolar molecules can be accommodated within the octyl chain domains, whereas polar or charged species interact preferentially with the ionic network. nih.govresearchgate.net

Interionic interactions, primarily hydrogen bonding and electrostatic forces, are fundamental to the structure and properties of these ILs. In imidazolium-based ILs, the anion interacts strongly with the acidic protons of the imidazolium ring. acs.org Density Functional Theory (DFT) calculations suggest that the triflate anion typically resides above the plane of the imidazolium ring, with the oxygen atoms of the anion positioned close to the ring's hydrogen atoms. researcher.life These specific cation-anion interactions influence the rotational and translational freedom of the ions, which is directly linked to the liquid's transport properties. acs.org

Transport properties are critical for many applications of ionic liquids, such as in electrolytes for batteries or as reaction media. mdpi.comchalmers.se These properties—diffusion, viscosity, and electrical conductivity—are intrinsically linked and are strongly influenced by temperature, ion size, and interionic interactions. fiveable.me

For imidazolium-based ionic liquids, increasing the length of the alkyl side chain from ethyl to octyl leads to a significant increase in viscosity and a corresponding decrease in electrical conductivity and ion diffusion rates. researchgate.netnih.gov This is attributed to stronger van der Waals forces and the increased mass of the cation, which hinders ionic mobility. nih.gov

The temperature dependence of transport properties like conductivity in these systems typically follows the Vogel-Fulcher-Tammann (VFT) empirical model, which describes the behavior of glass-forming liquids. nih.govmdpi.com

Transport Properties of Imidazolium-Based Ionic Liquids

| Ionic Liquid | Viscosity (mPa·s at 25°C) | Conductivity (mS/cm at 20°C) | Cation | Anion |

|---|---|---|---|---|

| [emim][TfO] | Lower than [omim] analogs | Higher than [omim] analogs | 1-ethyl-3-methylimidazolium | Trifluoromethanesulfonate |

| [bmim][TfO] | ~94 | ~3.8 | 1-butyl-3-methylimidazolium | Trifluoromethanesulfonate |

| [omim][NTf₂] | 104-106 | 1.00 | 1-octyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide |

Note: Direct, comparable data for [omim][TfO] is sparse in single sources. The table presents related data to illustrate trends. Viscosity and conductivity are inversely related and strongly dependent on alkyl chain length. Longer chains (octyl) increase viscosity and decrease conductivity compared to shorter chains (ethyl, butyl). The anion also plays a key role; for instance, [omim][NTf₂] is a well-characterized hydrophobic IL. solvionic.comiolitec.deresearchgate.net

Studies on various dicyanamide (B8802431) ILs show a clear linear relationship between the logarithm of ion diffusion coefficients and the logarithm of molar conductivity, underscoring the interconnectedness of these transport phenomena. frontiersin.org

The way ionic liquids organize at interfaces is crucial for applications in lubrication, catalysis, and electrochemical devices. unimi.it When triflate-based ionic liquids are deposited on solid surfaces, their behavior is governed by the competition between ion-ion interactions and ion-surface interactions.

Studies of [CₙC₁im][OTf] (where n=2 to 10) on surfaces like indium tin oxide (ITO), silver (Ag), and gold (Au) reveal that the length of the alkyl chain is a determining factor for wettability. mdpi.comresearchgate.net Longer alkyl chains, such as in [C₈C₁im][OTf], lead to higher wettability and more homogeneous film cohesion, particularly on gold surfaces. mdpi.comresearchgate.net This is attributed to the stronger affinity of the long-chain cations for the substrate. mdpi.com

On surfaces like Ag and ITO, these ionic liquids tend to form island-like droplets. researchgate.net The morphology of these droplets and the extent of their coalescence are also influenced by the alkyl chain length, with longer chains promoting the formation of larger, more irregular droplets due to more intense coalescence processes. mdpi.com The formation of solid-like layered structures extending from the surface has also been observed for various ILs on different substrates, indicating strong interfacial ordering. unimi.itstanford.edu

Surface and Interfacial Behavior in Thin Films

Mechanisms of Nucleation and Coalescence on Various Substrates

The formation of thin films of ionic liquids (ILs), such as those based on octyl trifluoromethanesulfonate, on solid surfaces is a complex process governed by the interplay of nucleation and coalescence. mdpi.com The initial stage of film formation begins with nucleation, a process conditioned by a minimum free area required to promote it (MFAN), which is influenced by the strength of the interaction between the ionic liquid and the substrate. mdpi.com Following the creation of stable clusters, the film grows through two primary mechanisms: the coalescence of these initial native clusters to form larger ones, and the subsequent coalescence of these already merged droplets. mdpi.com

Studies on alkylimidazolium triflate ([CnC1im][OTF]) series, including the octyl variant ([C8C1im][OTF]), deposited via vapor deposition on surfaces like indium tin oxide (ITO), silver (Ag), and gold (Au) have provided significant insights. On both ITO and Ag substrates, an island growth mechanism is typically observed, regardless of the length of the cation's alkyl chain. researchgate.netslsp.ch The nucleation process of these ionic liquid clusters is thought to be conditioned by the surface diffusion of the cation-anion pairs. mdpi.com

The nature of the substrate plays a critical role. For instance, silver surfaces have been shown to be more favorable for the nucleation process of imidazolium-based ILs compared to ITO, which is evident from a higher count of droplets formed on Ag. mdpi.com This suggests better wettability on silver, which can delay the coalescence of the initial droplets. mdpi.com The coalescence of clusters on surfaces where the IL has a weaker affinity (solvophobic surfaces) tends to result in the formation of droplets with a more spherical shape. mdpi.com Both the nucleation and coalescence phenomena are heavily dependent on the relative volumes occupied by the polar and non-polar domains within the ionic liquid structure. mdpi.com

Impact of Cation Alkyl Chain Length on Thin-Film Morphology

The length of the alkyl chain on the cation, such as the octyl group in octyl trifluoromethanesulfonate, has a profound impact on the morphology and wetting behavior of the resulting thin films. researchgate.net Research on the [CnC1im][OTF] series demonstrates that increasing the alkyl chain length generally leads to higher homogeneity and cohesion in the film. researchgate.netslsp.ch This is attributed to the enhanced nanostructuration resulting from the formation of continuous non-polar domains as the alkyl chain gets longer. researchgate.net

On gold (Au) substrates, a longer alkyl chain on the imidazolium cation promotes better film adhesion, inducing a two-dimensional (2D) or layer-by-layer growth and thus higher wetting ability. rsc.orgresearchgate.net In contrast, for short-chain ILs on certain surfaces like carbon-coated ITO and Ag, an initial 2D growth is often followed by subsequent island growth. researchgate.net Long-chain ILs, including those with octyl chains, are more likely to exhibit layer-by-layer growth without the formation of islands, resulting in highly uniform and coalesced films. rsc.orgresearchgate.net

The wetting behavior of triflate-based ILs has been compared to their bis(trifluoromethylsulfonyl)imide ([NTf2]) counterparts. The triflate ([OTF]) series shows an even more pronounced wetting ability on gold and highly intense coalescence processes on ITO. researchgate.netslsp.ch The influence of the interface on the ionic liquid's dynamics also diminishes as the cation's alkyl chain length increases. stanford.edu

Below is an interactive table summarizing the morphological characteristics based on alkyl chain length and substrate.

| Cation Alkyl Chain | Substrate | Observed Morphology/Behavior | Reference(s) |

| Short (e.g., Ethyl, Butyl) | ITO, Ag | Island growth | researchgate.net, slsp.ch |

| Long (e.g., Octyl, Decyl) | ITO, Ag | Island growth, but with more intense coalescence on ITO | researchgate.net, slsp.ch |

| Short (e.g., Ethyl, Butyl) | Au | Less uniform film adhesion compared to long chains | rsc.org |

| Long (e.g., Octyl, Decyl) | Au | Higher homogeneity, film cohesion, and wetting ability; 2D growth | rsc.org, researchgate.net, slsp.ch |

| Long (e.g., Octyl, Decyl) | Carbon-Coated Surfaces | Layer-by-layer growth, highly uniform and coalesced films | researchgate.net |

Volumetric and Acoustic Characterization of Aqueous Binary Mixtures

The study of volumetric and acoustic properties of aqueous binary mixtures of ionic liquids provides crucial information about solute-solvent interactions. researchgate.net Techniques such as measuring density and speed of sound are employed to determine key parameters like apparent molar volume and apparent molar isentropic compression. researchgate.net These properties serve as important tools for examining the interactions between the ionic liquid and water molecules. researchgate.net

For trifluoromethanesulfonate-based ionic liquids, these characterizations help in understanding how the IL structure influences its behavior in an aqueous environment. The data obtained, such as excess molar volume and excess molar isentropic compression, can be fitted to equations like the Redlich–Kister equation to model the system's behavior across different temperatures and compositions. researchgate.net This detailed knowledge of physical and thermodynamic properties is essential for the practical application of these mixtures. researchgate.net

Applications as Electrolytes in Electrochemical Systems

The triflate anion (CF₃SO₃⁻), a key component of octyl trifluoromethanesulfonate, is featured in electrolytes for various electrochemical systems due to its favorable properties. Salts containing the triflate anion are non-nucleophilic and often easier to handle than other common ionic liquid anions. nih.gov

One notable application is in rechargeable magnesium-sulfur (Mg-S) batteries. Researchers have developed electrolytes based on magnesium trifluoromethanesulfonate (Mg(CF₃SO₃)₂) dissolved in a mixture of tetrahydrofuran (B95107) and tetraglyme. nih.gov This electrolyte formulation demonstrates moderate anodic stability and suitable ionic conductivity, making it a promising candidate for next-generation batteries. nih.gov

Potential in Heat Transfer Fluids and Lubrication Materials